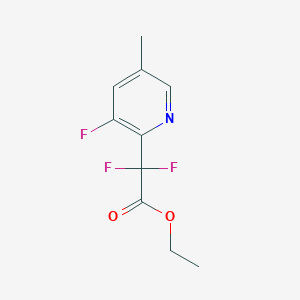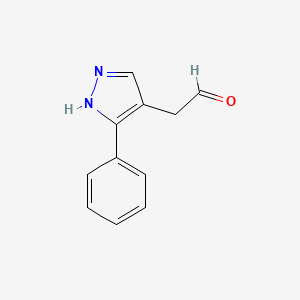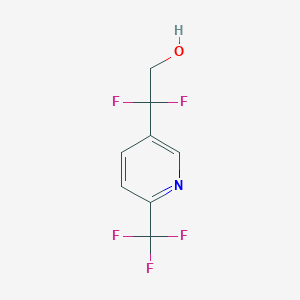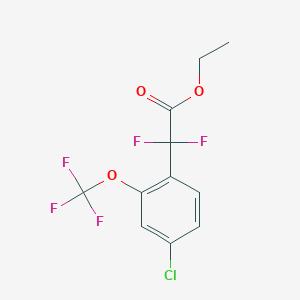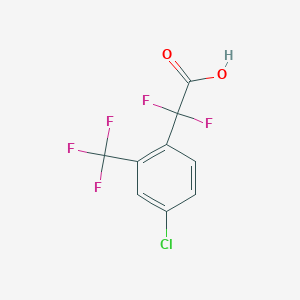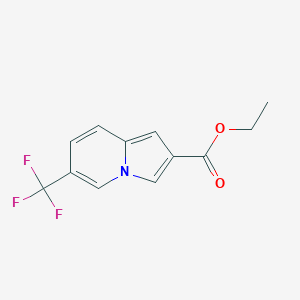![molecular formula C28H38F3NO5 B1475092 Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 2203842-06-0](/img/structure/B1475092.png)
Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a bicyclo[2.2.2]octane core, which is a type of cycloalkane (a hydrocarbon with rings of carbon atoms). Attached to this core are several other groups, including a carboxylate ester group (COO-), a trifluoromethyl group (CF3), and an amino group (NH2) that is further modified with a tert-butoxycarbonyl group (BOC group) and an isopentyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding or modifying a different part of the molecule. For example, the BOC group could be added to an amino group using BOC anhydride or BOC-ON in a process called BOC protection . The trifluoromethyl group could be added using a reagent like trifluoromethyl iodide . The exact synthesis would depend on the desired route and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure . The bicyclo[2.2.2]octane core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester could be hydrolyzed to produce a carboxylic acid and an alcohol. The BOC group could be removed using an acid in a process called deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate and BOC groups could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-3-[4-(trifluoromethyl)phenyl]bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3NO5/c1-7-36-23(34)26-13-15-27(16-14-26,32(17-12-18(2)3)24(35)37-25(4,5)6)21(22(26)33)19-8-10-20(11-9-19)28(29,30)31/h8-11,18,21H,7,12-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGCUPMVPOLWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(C(C2=O)C3=CC=C(C=C3)C(F)(F)F)N(CCC(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



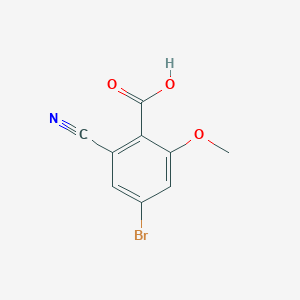

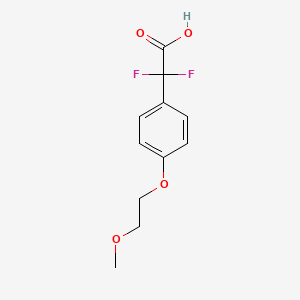
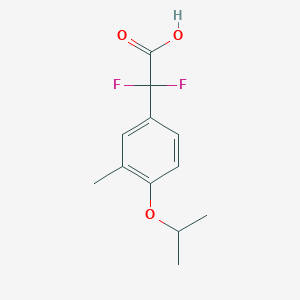
![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)
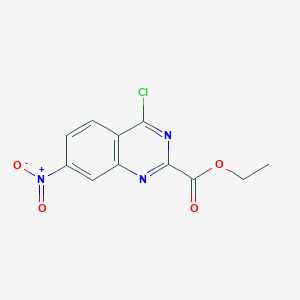

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
